molecular formula C8H15NO B1612115 1-Azabicyclo[3.3.1]nonan-4-ol CAS No. 855829-28-6

1-Azabicyclo[3.3.1]nonan-4-ol

Cat. No. B1612115
M. Wt: 141.21 g/mol
InChI Key: HMOACHBGHRNVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.3.1]nonan-4-ol is a chemical compound . It belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives has been a subject of research. For instance, one study discusses the synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives . Another study presents a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives has been examined in several studies. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-4-ol have been explored in various studies. For instance, one study discusses the reactions of 1-Azabicyclo[3.3.1]nonan-4-ol with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-4-ol include a boiling point of 248.6±15.0 C at 760 mmHg .

Scientific Research Applications

Structural and Conformational Studies

1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives have been extensively studied for their structural and conformational characteristics. Research shows that these compounds generally adopt a flattened chair-chair conformation influenced by steric factors. For instance, the 3-azabicyclo[3.3.1]nonane derivatives, including 1-azabicyclo[3.3.1]nonan-4-ols, display preferred conformational behaviors governed by molecular mechanics calculations and NMR spectroscopy findings (Arias-Pérez, Alejo, & Maroto, 1997).

Spectroscopic Analysis

These compounds have also been the subject of extensive spectroscopic studies. For example, the 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, which are closely related to 1-azabicyclo[3.3.1]nonan-4-ol, were synthesized and analyzed using IR, 1H, and 13C NMR spectroscopy, revealing details about their stereoelectronic effects (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Synthesis and Derivatives

The synthesis and study of various derivatives of 1-azabicyclo[3.3.1]nonan-4-ol have been a significant focus area. Research on acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols, related to 1-azabicyclo[3.3.1]nonan-4-ol, has provided insights into their structural and conformational properties (Lorente, Iriepa, & Gálvez, 1990).

Mass Spectrometry

Mass spectrometry has been utilized to study the fragmentation patterns of 1-azabicyclo[3.3.1]nonan-4-ols. This has helped in understanding the characteristic peaks and compositions of these compounds, aiding in their identification and analysis (藤原, 井上, & 加藤, 1988).

Antimicrobial Studies

Some derivatives of 1-azabicyclo[3.3.1]nonan-4-ol have been evaluated for their antimicrobial properties. For instance, novel thiazolidin-4-ones derived from these compounds exhibited significant antimicrobial activities against various bacterial and fungal species (Ramachandran, Rani, & Kabilan, 2009).

Pharmacological Analysis

Pharmacological analysis of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol, closely related to 1-azabicyclo[3.3.1]nonan-4-ol, has been conducted to assess their potential for medical applications. These studies included evaluations of analgesic and neuroleptic activities (Iriepa et al., 1995).

Future Directions

The future directions for the research on 1-Azabicyclo[3.3.1]nonan-4-ol could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study discusses the potential of the 1-Azabicyclo[3.3.1]nonane moiety in the development of anticancer chemotherapeutics .

properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOACHBGHRNVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597132
Record name 1-Azabicyclo[3.3.1]nonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.3.1]nonan-4-ol

CAS RN

855829-28-6
Record name 1-Azabicyclo[3.3.1]nonan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Aza-bicyclo[3.3.1]nonan-4-one (11.92 g, 85.6 mmol) is dissolved in 160 ml MeOH and cooled to −10° C. NaBH4 (1.69 g, 42.9 mmol)) is added portionwise so that the inner temperature does not exceed 0° C. The reaction mixture is stirred at −10° C. for 1 h. Water is added and the solvents are evaporated. The remaining solid is dissolved in MTBE/MeOH, filtered over hyflo and the filtrate is evaporated to give 19.28 g of crude product which is purified by chromatography over aluminum oxide (400 g, eluent: MTBE/MeOH 95:5 to 80:20) to give 10.96 g (91%) (4SR,5RS)-1-aza-bicyclo[3.3.1]nonan-4-ol.
Quantity
11.92 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4S,5R)-4-[5-(1H-Indol-5-yl)-pyrimidin-2-yloxy]-1-aza-bicyclo[3.3.1]nonane 1-Aza-bicyclo[3.3.1]nonan-4-one (11.92 g, 85.6 mmol) is dissolved in 160 ml MeOH and cooled to −10° C. NaBH4 (1.69 g, 42.9 mmol)) is added portionwise so that the inner temperature does not exceed 0° C. The reaction mixture is stirred at −10° C. for 1 h. Water is added and the solvents are evaporated. The remaining solid is dissolved in MTBE/MeOH, filtered over hyflo and the filtrate is evaporated to give 19.28 g of crude product which is purified by chromatography over aluminum oxide (400 g, eluent: MTBE/MeOH 95:5 to 80:20) to give 10.96 g (91%) (4SR,5RS)-1-aza-bicyclo[3.3.1]nonan-4-ol.
Name
(4S,5R)-4-[5-(1H-Indol-5-yl)-pyrimidin-2-yloxy]-1-aza-bicyclo[3.3.1]nonane 1-Aza-bicyclo[3.3.1]nonan-4-one
Quantity
11.92 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 3
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 4
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 5
1-Azabicyclo[3.3.1]nonan-4-ol
Reactant of Route 6
1-Azabicyclo[3.3.1]nonan-4-ol

Citations

For This Compound
2
Citations
MG Kim, ET Bodor, C Wang, TK Harden… - Journal of medicinal …, 2003 - ACS Publications
Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones are reported to begin with 2,5-disubstituted pyridines. …
Number of citations: 11 pubs.acs.org
藤原英俊, 井上正久, 加藤旭 - … of the Mass Spectrometry Society of …, 1988 - jstage.jst.go.jp
The fragmentations of 1-azabicyclo [3.3. 1] nonan-4-ols in electron ionization are discussed. The mass spectra of these compounds containing a hydroxyl and an alkyl groups at the 4 …
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.